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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Target Profile of BMS-777607
BMS-777607 is a selective, ATP-competitive small molecule inhibitor targeting multiple

members of the MET receptor tyrosine kinase family.[1][2] This family of kinases plays a crucial

role in cell proliferation, survival, migration, and invasion, making them attractive targets for

cancer therapy.[3][4] BMS-777607 has demonstrated potent inhibitory activity against c-Met,

Axl, Ron, and Tyro3.[1] While it is a potent inhibitor of the entire family, it exhibits the highest

selectivity for Axl.

Quantitative Inhibition Data
The inhibitory activity of BMS-777607 has been characterized through various in vitro and

cellular assays. The half-maximal inhibitory concentration (IC50) values demonstrate its

potency against key members of the MET family.
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Target Kinase IC50 (nM) Assay Type Reference

Axl 1.1 Cell-free

Ron 1.8 Cell-free

c-Met 3.9 Cell-free

Tyro3 4.3 Cell-free

c-Met

(autophosphorylation)
<1

Cellular (PC-3,

DU145)

c-Met

(autophosphorylation)
20 Cellular (GTL-16)

BMS-777607 displays significant selectivity for the Met-related targets over other kinases, with

a more than 40-fold greater selectivity against Lck, VEGFR-2, and TrkA/B, and over 500-fold

greater selectivity against a broader panel of receptor and non-receptor kinases.

Experimental Protocols
Kinase Inhibition Assay (Cell-Free)
Objective: To determine the direct inhibitory effect of BMS-777607 on the enzymatic activity of

purified kinases.

Methodology:

The kinase reaction is initiated by combining a baculovirus-expressed GST-tagged kinase

(e.g., GST-Met), a substrate such as poly(Glu/Tyr), and γ-33P-labeled ATP in a kinase buffer

(20 mM Tris-Cl, 5 mM MnCl2, 0.1 mg/mL BSA, 0.5 mM DTT).

Various concentrations of BMS-777607 are added to the reaction mixture.

The reaction is incubated for 1 hour at 30°C.

The reaction is terminated by the addition of cold trichloroacetic acid (TCA) to a final

concentration of 8%.
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The precipitated proteins containing the incorporated radiolabeled phosphate are captured

on a filter plate.

The amount of radioactivity is quantified using a scintillation counter to determine the level of

kinase activity.

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of

the inhibitor concentration.

Cellular Autophosphorylation Assay
Objective: To assess the ability of BMS-777607 to inhibit the autophosphorylation of receptor

tyrosine kinases in a cellular context.

Methodology:

Cancer cell lines with high expression of the target kinase (e.g., GTL-16 for c-Met) are

cultured to sub-confluency.

Cells are serum-starved overnight to reduce basal kinase activity.

The cells are then treated with various concentrations of BMS-777607 for a specified period

(e.g., 1-2 hours).

For ligand-dependent kinases like c-Met, cells are stimulated with the corresponding ligand

(e.g., Hepatocyte Growth Factor, HGF) for a short period (e.g., 15-30 minutes) to induce

receptor autophosphorylation.

Following treatment, the cells are lysed in a buffer containing phosphatase and protease

inhibitors.

The total protein concentration in the lysates is determined using a standard protein assay

(e.g., BCA assay).

Equal amounts of protein from each sample are subjected to sodium dodecyl sulfate-

polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF

membrane.
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The membranes are probed with primary antibodies specific for the phosphorylated form of

the target kinase (e.g., anti-phospho-Met) and the total form of the kinase.

Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection via

enhanced chemiluminescence (ECL).

The band intensities are quantified using densitometry to determine the ratio of

phosphorylated to total protein, from which the IC50 value is derived.

Signaling Pathways and Experimental Workflows
BMS-777607 Inhibition of c-Met Signaling
The following diagram illustrates the mechanism by which BMS-777607 inhibits the c-Met

signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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